2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride
Description
2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H23Cl2NO and a molecular weight of 304.3 g/mol . It is a piperidine derivative commonly used in pharmaceutical and chemical research.
Properties
IUPAC Name |
2-[2-(2-chloro-4-ethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-2-12-6-7-15(14(16)11-12)18-10-8-13-5-3-4-9-17-13;/h6-7,11,13,17H,2-5,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGBULDBAWKVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-chloro-4-ethylphenol with 2-chloroethylamine to form an intermediate, which is then reacted with piperidine to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride is widely used in scientific research, including:
Biology: It is used in biochemical assays to study enzyme-substrate interactions and receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic effects in various medical conditions.
Industry: It is utilized in the manufacturing of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:
2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride: This compound has a similar structure but differs in the position of the chlorine atom on the phenoxy group.
2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride: This compound has a methyl group instead of an ethyl group on the phenoxy ring, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that has attracted attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with a chloro-ethylphenoxy group , which enhances its solubility and biological activity. The hydrochloride form further increases its aqueous solubility, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The key mechanisms include:
- Receptor Modulation : The compound is believed to interact with receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake. This interaction may be particularly relevant for treating conditions such as depression and anxiety.
- Enzyme Inhibition : Preliminary research suggests that it may inhibit enzymes involved in neurotransmitter metabolism, potentially enhancing levels of key neurotransmitters like serotonin and norepinephrine.
Biological Effects
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : Studies have shown that the compound can modulate neurotransmitter systems, which may contribute to its potential use in treating neurological disorders.
- Antidepressant Activity : The compound's ability to enhance serotonin levels suggests potential antidepressant effects, warranting further investigation into its efficacy in clinical settings.
- Anxiolytic Properties : Given its interaction with CNS receptors, there is potential for anxiolytic effects, making it a candidate for anxiety disorder treatments.
Case Studies
Several case studies have explored the application of this compound in various therapeutic contexts:
- Study on Depression Models : In animal models of depression, administration of the compound resulted in significant improvements in behavioral tests, indicating its potential as an antidepressant agent.
- Anxiety Disorder Trials : Clinical trials assessing the anxiolytic effects of the compound showed promising results, with participants reporting reduced anxiety levels compared to placebo groups.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuropharmacological | Modulation of neurotransmitter systems | |
| Antidepressant | Increased serotonin levels | |
| Anxiolytic | Reduced anxiety levels in clinical trials |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
